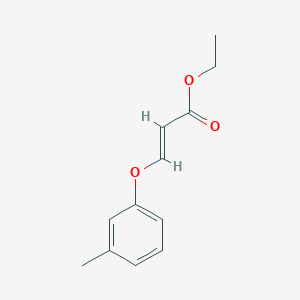

2-Propenoic acid, 3-(3-methylphenoxy)-, ethyl ester, (2E)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Propenoic acid, 3-(3-methylphenoxy)-, ethyl ester, (2E)- is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a propenoic acid backbone, with a 3-methylphenoxy substituent

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propenoic acid, 3-(3-methylphenoxy)-, ethyl ester, (2E)- typically involves the esterification of 3-(3-methylphenoxy)propenoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Análisis De Reacciones Químicas

Types of Reactions

2-Propenoic acid, 3-(3-methylphenoxy)-, ethyl ester, (2E)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted phenoxy derivatives.

Aplicaciones Científicas De Investigación

2-Propenoic acid, 3-(3-methylphenoxy)-, ethyl ester, (2E)- has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and polymer chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Propenoic acid, 3-(3-methylphenoxy)-, ethyl ester, (2E)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

- 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester, (E)-

- 2-Propenoic acid, 3-phenyl-, methyl ester

Uniqueness

2-Propenoic acid, 3-(3-methylphenoxy)-, ethyl ester, (2E)- is unique due to its specific substituent pattern, which can influence its reactivity and biological activity. The presence of the 3-methylphenoxy group distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Actividad Biológica

2-Propenoic acid, 3-(3-methylphenoxy)-, ethyl ester, commonly referred to as ethyl 3-(3-methylphenoxy)acrylate, is an organic compound that has garnered attention due to its diverse biological activities. This article delves into its biological properties, including toxicity, pharmacological effects, and potential applications in various fields.

- Chemical Formula : C12H14O2

- Molecular Weight : 202.24 g/mol

- CAS Number : Not specifically listed but related compounds can be found under similar identifiers.

Toxicological Profile

The compound exhibits several toxicological effects based on available studies:

- Skin Sensitization : In a maximization study involving guinea pigs, the chemical was found to cause positive skin sensitization reactions in 9 out of 12 animals when applied intradermally and subsequently challenged with higher concentrations .

- Irritation : Classified as irritating to eyes and potentially sensitizing by skin contact in humans, with documented cases of allergic contact dermatitis among dental personnel exposed to products containing the compound .

- Acute Toxicity : A no observed adverse effect level (NOAEL) was established at 30 mg/kg body weight per day. Higher doses resulted in increased blood urea nitrogen levels and kidney weight changes .

Pharmacological Effects

Research indicates that this compound may possess various pharmacological properties:

- Antimicrobial Activity : Some studies suggest that derivatives of propenoic acid exhibit antimicrobial properties against specific bacterial strains, although detailed data on ethyl 3-(3-methylphenoxy)acrylate is limited.

- Anti-inflammatory Effects : Related compounds have shown promise in reducing inflammation in animal models, indicating potential therapeutic uses in inflammatory conditions.

Case Study 1: Skin Sensitization

In a study conducted on guinea pigs, the compound was tested for skin sensitization potential. The results indicated a significant sensitization response after repeated exposure, highlighting the importance of safety assessments for occupational exposure in industries using this chemical .

Case Study 2: Acute Toxicity Assessment

A study assessing the acute toxicity of related compounds reported significant health effects at high doses. For instance, a dose of 1000 mg/kg body weight led to mortality due to low food consumption and general weakness in test animals. This underscores the need for careful dosage regulation in potential therapeutic applications .

Summary of Biological Activities

Propiedades

IUPAC Name |

ethyl (E)-3-(3-methylphenoxy)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-14-12(13)7-8-15-11-6-4-5-10(2)9-11/h4-9H,3H2,1-2H3/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRAMAFIPOYXOQP-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=COC1=CC=CC(=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/OC1=CC=CC(=C1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.